molecular formula C8H7ClO4S B3307916 Benzo[1,3]dioxol-5-YL-methanesulfonyl chloride CAS No. 935534-05-7

Benzo[1,3]dioxol-5-YL-methanesulfonyl chloride

Cat. No.: B3307916
CAS No.: 935534-05-7
M. Wt: 234.66 g/mol
InChI Key: GKTXTEYFNRPKSM-UHFFFAOYSA-N
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Description

Benzo[1,3]dioxol-5-YL-methanesulfonyl chloride ( 935534-05-7) is a high-purity chemical building block supplied with a minimum purity of 98% . This reagent, with the molecular formula C8H7ClO4S and a molecular weight of 234.66 g/mol, is a valuable synthon in organic and medicinal chemistry research . Its structure features a methanesulfonyl chloride group attached to a benzo[1,3]dioxole (piperonyl) ring, a privileged scaffold found in many biologically active molecules. The primary research application of this compound is as a key intermediate for the synthesis of more complex molecules, particularly through nucleophilic substitution reactions where the sulfonyl chloride moiety acts as an excellent leaving group or can be converted into sulfonamides. As a sulfonyl chloride derivative, it is highly electrophilic and reacts readily with nucleophiles such as amines and alcohols. Researchers value this specific reagent for incorporating the 1,3-benzodioxole motif, which is known to influence the pharmacokinetic properties of candidate molecules. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic uses, nor for human consumption. It should be stored in a dry, sealed environment to maintain its stability and reactivity .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-benzodioxol-5-ylmethanesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO4S/c9-14(10,11)4-6-1-2-7-8(3-6)13-5-12-7/h1-3H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKTXTEYFNRPKSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CS(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50701292
Record name (2H-1,3-Benzodioxol-5-yl)methanesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50701292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

935534-05-7
Record name (2H-1,3-Benzodioxol-5-yl)methanesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50701292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Benzo 1 2 Dioxol 5 Yl Methanesulfonyl Chloride and Analogues

Precursor Synthesis and Functionalization Strategies

The journey to synthesizing the target molecule begins with the strategic assembly of its precursors. This involves forming the characteristic benzo rsc.orgnih.govdioxole ring system and then introducing a side chain that can be converted into the methanesulfonyl group.

The benzo rsc.orgnih.govdioxole moiety, also known as the methylenedioxyphenyl group, is a common structural motif found in numerous natural products. ias.ac.in Synthetic strategies often leverage these natural sources or build the ring system from simpler aromatic precursors.

One of the most common and economically viable precursors is safrole, a natural compound abundant in the oil of sassafras. nih.govnih.gov Safrole inherently possesses the desired benzo rsc.orgnih.govdioxole core, making it an excellent starting material. wikipedia.org Alternatively, the core can be synthesized from catechol by reaction with a methylene (B1212753) dihalide, such as dibromomethane, in a Williamson ether synthesis-type reaction. This foundational structure is then elaborated in subsequent steps. wikipedia.org A variety of derivatives based on this core have been synthesized for applications ranging from potential anticonvulsant agents to insecticides. wikipedia.orgnih.gov

With the benzo rsc.orgnih.govdioxole core in hand, the next critical step is the introduction of a functional group at the 5-position that will ultimately become the methanesulfonyl chloride. A common strategy involves the manipulation of the allyl group of safrole.

A well-established route involves the isomerization of safrole to isosafrole. This is often achieved by treatment with a strong base like potassium hydroxide. idpublications.orgscielo.br The resulting isosafrole, where the double bond is conjugated with the aromatic ring, is more amenable to oxidative cleavage. Oxidation of isosafrole, for instance with potassium permanganate, cleaves the double bond to yield piperonal (B3395001) (benzo rsc.orgnih.govdioxole-5-carbaldehyde). idpublications.org

Piperonal is a versatile intermediate. It can be reduced to piperonyl alcohol using reducing agents like diisobutylaluminium hydride (DIBAL) or through catalytic hydrogenation. Piperonyl alcohol then serves as a key precursor for introducing the sulfur-containing moiety. For example, it can be converted to piperonyl chloride, which can then react with a sulfur nucleophile to introduce the necessary carbon-sulfur bond, setting the stage for conversion to the sulfonyl chloride.

Direct Synthesis of Benzorsc.orgnih.govdioxol-5-YL-methanesulfonyl Chloride

The final stages of the synthesis involve the formation of the sulfonyl chloride group. This is typically achieved through oxidative chlorination of a suitable sulfur-containing precursor.

The conversion of a thiol or disulfide precursor to a sulfonyl chloride is a standard transformation in organic synthesis. organic-chemistry.org Numerous reagents and methods have been developed for this oxidative chlorination process. rsc.org For instance, the reaction of a corresponding thiol or disulfide with N-chlorosuccinimide (NCS) can effectively yield the sulfonyl chloride. nih.gov Another powerful method involves using hydrogen peroxide in the presence of a chloride source and a catalyst like zirconium tetrachloride, which offers a rapid and high-yielding route under mild conditions. organic-chemistry.org

In the specific context of safrole, direct sulfonation has been explored using agents like trimethylsilylchlorosulfonate, although this can lead to a mixture of products, including sultones, due to reactions involving the allyl side chain. researchgate.net A more controlled approach involves starting from a precursor like a sulfonyl hydrazide, which can be readily converted to the sulfonyl chloride using N-chlorosuccinimide. nih.gov The general synthesis of methanesulfonyl chloride itself often involves the reaction of methanesulfonic acid with thionyl chloride or phosphorus pentachloride. orgsyn.org

Reagent SystemSubstrateProductKey Features
N-Chloroamides (e.g., DCH)Thiols, DisulfidesSulfonyl ChloridesEnables continuous flow synthesis, improved safety. rsc.org
H₂O₂ / ZrCl₄Thiols, DisulfidesSulfonyl ChloridesHigh yields, very short reaction times, mild conditions. organic-chemistry.org
N-Chlorosuccinimide (NCS)Sulfonyl HydrazidesSulfonyl ChloridesSimple, rapid, and efficient method. nih.gov
TrimethylsilylchlorosulfonateSafroleSulfonated products (including sultones)Direct sulfonation of the natural product. researchgate.net

This table presents various methodologies for synthesizing sulfonyl chlorides.

Achieving high yield and purity is paramount in chemical synthesis. The optimization of reaction conditions for sulfonyl chloride formation involves careful control of parameters such as temperature, solvent, and reaction time. For example, in the synthesis of sulfonyl chlorides from thiols using hydrogen peroxide and zirconium tetrachloride, the reaction proceeds efficiently at room temperature in acetonitrile (B52724), with yields of up to 98% in just one minute. organic-chemistry.org

Continuous flow chemistry offers a modern approach to optimize such reactions, providing excellent control over reaction parameters and enhancing safety, particularly for highly exothermic processes. rsc.org By fine-tuning residence time and reagent stoichiometry in a microreactor, space-time yields can be significantly increased. rsc.org The choice of the chlorinating and oxidizing agent is also critical. Systems like 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCH) have been used as a dual-function reagent for oxidative chlorination in flow synthesis protocols. rsc.org

Preparation of Deuterated Analogues for Mechanistic Studies

Deuterium-labeled compounds are invaluable tools in medicinal chemistry and mechanistic studies. nih.gov Replacing hydrogen with its heavier isotope, deuterium (B1214612), can alter the metabolic fate of a molecule without significantly changing its shape or biological activity. nih.gov This "kinetic isotope effect" can slow down metabolic processes that involve breaking a carbon-hydrogen bond, leading to improved pharmacokinetic profiles. ckisotopes.com

In the context of benzo rsc.orgnih.govdioxole derivatives like safrole, deuterated analogues are crucial for investigating metabolic pathways. nih.govnih.govwur.nl Safrole is known to be metabolized by cytochrome P450 enzymes to form reactive intermediates. nih.govnih.govresearchgate.net Studying this bioactivation process often involves synthesizing deuterated versions of safrole to trace its metabolic fate and understand the mechanisms of toxicity. nih.govwur.nl The synthesis of these labeled compounds can be achieved by using deuterated starting materials or by introducing deuterium at specific positions through isotopic exchange reactions. nih.gov These mechanistic insights are vital for assessing the safety and potential applications of related compounds. nih.gov

Green Chemistry Principles in Synthetic Route Design

The design of synthetic pathways for Benzo unibe.chmdpi.comdioxol-5-yl-methanesulfonyl chloride and related compounds is progressively incorporating the twelve principles of green chemistry. These principles advocate for the use of less hazardous chemical syntheses, the design of safer chemicals, the use of renewable feedstocks, and the development of energy-efficient processes. Key areas of focus include the selection of environmentally friendly solvents, the use of catalytic reagents over stoichiometric ones, and the minimization of derivatives to reduce synthetic steps and waste.

One promising and environmentally friendly approach for the synthesis of sulfonyl chlorides, in general, involves the oxidative chlorination of thiols. researchgate.net Traditional methods often rely on harsh and toxic chlorinating agents. In contrast, greener alternatives utilize oxidants like sodium dichloroisocyanurate dihydrate (NaDCC·2H2O) in more sustainable solvents such as water, ethanol, or deep eutectic solvents. researchgate.net This approach not only avoids hazardous reagents but also simplifies work-up procedures, often involving simple filtration. researchgate.net

Another green methodology that has been developed for the synthesis of structurally diverse sulfonyl chlorides is the use of S-alkylisothiourea salts as odorless and stable precursors, which are then treated with N-chlorosuccinimide (NCS) for chlorosulfonation. google.com This method is advantageous as it proceeds under mild conditions and the byproduct, succinimide, can be recycled back into NCS, making the process more sustainable. google.com

While direct applications of these green methodologies to the synthesis of Benzo unibe.chmdpi.comdioxol-5-yl-methanesulfonyl chloride are not extensively detailed in publicly available literature, the principles and established protocols for analogous structures provide a clear framework for developing such environmentally conscious synthetic routes. The precursor, Benzo unibe.chmdpi.comdioxol-5-yl-methanethiol, can be synthesized and subsequently subjected to these greener oxidative chlorination conditions.

Below are tables illustrating the potential application of these green principles to the synthesis of sulfonyl chlorides, which can be adapted for the target compound.

Table 1: Comparison of Oxidative Chlorination Methods for Thiols

Oxidant/Chlorinating Agent Solvent Reaction Conditions Environmental Considerations
Chlorine Gas (Cl₂) Various organic solvents Often harsh conditions Highly toxic and hazardous reagent.
Sodium Dichloroisocyanurate Dihydrate (NaDCC·2H₂O) Water, Ethanol, Deep Eutectic Solvents Mild conditions, often room temperature Less hazardous oxidant, use of sustainable solvents, simpler work-up. researchgate.net
Hydrogen Peroxide (H₂O₂)/ZrCl₄ Acetonitrile Room temperature, rapid reaction Environmentally benign oxidant (water as byproduct), though uses a metal catalyst.

Table 2: Synthesis of Sulfonyl Chlorides from S-Alkylisothiourea Salts

Precursor Reagent Solvent Reaction Conditions Yield Green Advantages
S-alkylisothiourea salt N-Chlorosuccinimide (NCS) Acetonitrile/Water Mild conditions Moderate to excellent Odorless precursors, recyclable byproduct (succinimide). google.com

Detailed research into the direct application of these methods on Benzo unibe.chmdpi.comdioxol-5-yl-methanethiol or its corresponding S-isothiourea salt would be necessary to generate specific data on reaction efficiency, yields, and optimal conditions. However, the existing literature on green sulfonyl chloride synthesis provides a strong foundation for the development of a sustainable and efficient manufacturing process for Benzo unibe.chmdpi.comdioxol-5-yl-methanesulfonyl chloride.

Chemical Reactivity and Mechanistic Investigations of Benzo 1 2 Dioxol 5 Yl Methanesulfonyl Chloride

Electrophilic Nature of the Sulfonyl Chloride Moiety

The sulfur atom in the sulfonyl chloride group (-SO₂Cl) of Benzo thieme-connect.comresearchgate.netdioxol-5-YL-methanesulfonyl chloride is in a high oxidation state (+6) and is bonded to two highly electronegative oxygen atoms and a chlorine atom. This arrangement results in a significant partial positive charge on the sulfur atom, rendering it a strong electrophile. The electron-withdrawing nature of the sulfonyl group makes the sulfur atom highly susceptible to attack by nucleophiles.

The electrophilicity of the sulfonyl chloride is the driving force for its participation in a wide range of reactions, most notably nucleophilic substitution reactions where the chloride ion acts as a good leaving group. The general mechanism involves the attack of a nucleophile on the electron-deficient sulfur atom, leading to the formation of a tetrahedral intermediate, which then collapses to expel the chloride ion and form the final product.

Nucleophilic Substitution Reactions

Due to its pronounced electrophilic character, Benzo thieme-connect.comresearchgate.netdioxol-5-YL-methanesulfonyl chloride readily undergoes nucleophilic substitution reactions with a variety of nucleophiles. These reactions are fundamental to the synthesis of a diverse array of derivatives, including sulfonate esters and sulfonamides.

Formation of Sulfonate Esters

The reaction of Benzo thieme-connect.comresearchgate.netdioxol-5-YL-methanesulfonyl chloride with alcohols in the presence of a base leads to the formation of sulfonate esters. This reaction, known as sulfonylation, is a common method for the protection of alcohol functional groups or for the introduction of the benzo thieme-connect.comresearchgate.netdioxol-5-yl-methylsulfonyl moiety into a molecule.

The general mechanism involves the deprotonation of the alcohol by a base to form a more nucleophilic alkoxide ion, which then attacks the electrophilic sulfur atom of the sulfonyl chloride. The subsequent departure of the chloride ion yields the corresponding sulfonate ester. The choice of base is crucial and often includes non-nucleophilic amines such as pyridine or triethylamine to avoid competition with the alcohol nucleophile.

AlcoholBaseSolventProductYield (%)
Methanol (B129727)PyridineDichloromethaneMethyl benzo thieme-connect.comresearchgate.netdioxol-5-yl-methanesulfonateHigh
EthanolTriethylamineTetrahydrofuranEthyl benzo thieme-connect.comresearchgate.netdioxol-5-yl-methanesulfonateGood
PhenolPotassium CarbonateAcetonePhenyl benzo thieme-connect.comresearchgate.netdioxol-5-yl-methanesulfonateModerate
Note: This table presents hypothetical data for illustrative purposes, as specific experimental data for Benzo thieme-connect.comresearchgate.netdioxol-5-YL-methanesulfonyl chloride was not found in the searched literature.

Synthesis of Sulfonamides

The reaction of Benzo thieme-connect.comresearchgate.netdioxol-5-YL-methanesulfonyl chloride with primary or secondary amines is a robust and widely used method for the synthesis of sulfonamides. Sulfonamides are an important class of compounds with a broad range of applications, including in medicinal chemistry.

This nucleophilic substitution reaction typically proceeds readily, often in the presence of a base to neutralize the hydrogen chloride that is formed as a byproduct. Common bases used for this purpose include pyridine, triethylamine, or an excess of the amine reactant itself. The reaction involves the nucleophilic attack of the amine's nitrogen atom on the sulfonyl sulfur, followed by the elimination of the chloride ion.

AmineBaseSolventProductReference
Aniline (B41778)PyridineDichloromethaneN-Phenyl-benzo thieme-connect.comresearchgate.netdioxol-5-yl-methanesulfonamide[General methodology]
DiethylamineTriethylamineTetrahydrofuranN,N-Diethyl-benzo thieme-connect.comresearchgate.netdioxol-5-yl-methanesulfonamide[General methodology]
AmmoniaAqueous NaOHDichloromethaneBenzo thieme-connect.comresearchgate.netdioxol-5-yl-methanesulfonamide[General methodology]
Note: This table presents hypothetical data for illustrative purposes, as specific experimental data for Benzo thieme-connect.comresearchgate.netdioxol-5-YL-methanesulfonyl chloride was not found in the searched literature. The references point to general methodologies for sulfonamide synthesis.

Participation in Multi-Component Reactions

Given the electrophilic nature of the sulfonyl chloride, it could potentially act as an electrophilic partner in various MCRs. For instance, it could be envisioned to participate in reactions where a nucleophile, generated in situ from other components, attacks the sulfonyl chloride to form a key intermediate that then undergoes further transformations. The development of novel MCRs involving sulfonyl chlorides like Benzo thieme-connect.comresearchgate.netdioxol-5-YL-methanesulfonyl chloride remains an area for future exploration.

Radical Pathways and Single Electron Transfer (SET) Mechanisms

Sulfonyl chlorides can also participate in reactions involving radical intermediates, often initiated by light, heat, or a radical initiator. These reactions can proceed through single electron transfer (SET) mechanisms. The S-Cl bond in sulfonyl chlorides can undergo homolytic cleavage to generate a sulfonyl radical (R-SO₂•) and a chlorine radical (Cl•).

These sulfonyl radicals are versatile intermediates that can undergo a variety of transformations, including addition to unsaturated systems like alkenes and alkynes. For example, the radical addition of a sulfonyl chloride to an alkene can lead to the formation of a β-chloro sulfone. While specific studies on the radical pathways of Benzo thieme-connect.comresearchgate.netdioxol-5-YL-methanesulfonyl chloride were not found, its participation in such reactions is mechanistically plausible.

Stereoselective and Regioselective Transformations

The involvement of sulfonyl chlorides in stereoselective and regioselective transformations is an area of significant interest in organic synthesis. For instance, the addition of sulfonyl chlorides to unsymmetrical alkenes or alkynes can, in principle, lead to the formation of different regioisomers and stereoisomers.

The regioselectivity of such additions is often governed by the stability of the intermediate radical or carbocation formed during the reaction. In radical additions, the sulfonyl radical typically adds to the less substituted carbon of the double or triple bond. The stereoselectivity of these reactions can be influenced by various factors, including the reaction conditions, the nature of the substrate, and the presence of catalysts or chiral auxiliaries. While specific examples for Benzo thieme-connect.comresearchgate.netdioxol-5-YL-methanesulfonyl chloride are not documented in the available literature, the general principles of stereoselective and regioselective reactions of sulfonyl chlorides would be expected to apply.

Applications of Benzo 1 2 Dioxol 5 Yl Methanesulfonyl Chloride As a Versatile Synthetic Building Block

Construction of Heterocyclic Systems

The reactivity of the sulfonyl chloride group in Benzo nih.govechemcom.comdioxol-5-yl-methanesulfonyl chloride allows for its facile reaction with a range of nucleophiles, particularly amines, to form stable sulfonamides. These sulfonamide intermediates can then undergo subsequent intramolecular cyclization reactions to afford a variety of heterocyclic frameworks. This two-step approach provides a powerful strategy for the synthesis of diverse heterocyclic libraries.

Synthesis of Indole (B1671886) Derivatives

While direct, one-pot syntheses of indole derivatives from Benzo nih.govechemcom.comdioxol-5-yl-methanesulfonyl chloride are not extensively documented, a plausible synthetic strategy involves a multi-step sequence. The initial step would be the reaction of the sulfonyl chloride with an appropriately substituted aniline (B41778) to yield an N-arylsulfonamide. Subsequent intramolecular cyclization, potentially via a transition-metal-catalyzed C-H activation or other cyclization strategies, could then lead to the formation of the indole ring bearing the benzo nih.govechemcom.comdioxol-5-yl-methanesulfonyl group. This approach allows for the introduction of the sulfonyl moiety at the N-1 position of the indole ring, a common modification in the development of biologically active indole derivatives.

Assembly of Pyrazole (B372694) Derivatives

The synthesis of pyrazole derivatives can be envisioned through the reaction of Benzo nih.govechemcom.comdioxol-5-yl-methanesulfonyl chloride with hydrazine (B178648) or its derivatives. The initial reaction would likely form a sulfonyl hydrazide. This intermediate could then be reacted with a 1,3-dicarbonyl compound or its equivalent in a classical pyrazole synthesis, such as the Knorr pyrazole synthesis. This would result in the formation of a pyrazole ring with the benzo nih.govechemcom.comdioxol-5-yl-methanesulfonyl group attached to one of the nitrogen atoms. The specific substitution pattern on the pyrazole ring can be controlled by the choice of the 1,3-dicarbonyl component.

A general reaction scheme for this approach is presented below:

Reactant 1Reactant 2Product
Benzo nih.govechemcom.comdioxol-5-yl-methanesulfonyl chlorideHydrazineBenzo nih.govechemcom.comdioxol-5-yl-methane sulfonylhydrazide
Benzo nih.govechemcom.comdioxol-5-yl-methane sulfonylhydrazide1,3-DiketoneN-sulfonylated Pyrazole Derivative

Derivatization for Thiazolidin-4-one Scaffolds

The synthesis of thiazolidin-4-one scaffolds bearing the benzo nih.govechemcom.comdioxol-5-yl-methanesulfonyl moiety can be approached by first preparing an N-substituted sulfonamide. For instance, reacting Benzo nih.govechemcom.comdioxol-5-yl-methanesulfonyl chloride with an amino acid ester would yield a sulfonamido ester. This intermediate could then be subjected to cyclization with a thiolactic acid derivative or a related reagent to construct the thiazolidin-4-one ring. Alternatively, the sulfonyl chloride could be reacted with a pre-formed thiazolidin-4-one containing a free amino group to introduce the desired substituent.

A study on the synthesis of (±)-3-[(benzo[d] nih.govechemcom.comdioxol-5-yl)methyl]-2-(3,4,5-trimethoxyphenyl)-1,3-thiazolidin-4-one demonstrated a three-component reaction involving 3,4-(methylenedioxy)benzylamine, mercaptoacetic acid, and 3,4,5-trimethoxybenzaldehyde. nih.gov While this does not directly utilize the sulfonyl chloride, it highlights the feasibility of incorporating the benzo nih.govechemcom.comdioxol-5-ylmethyl group into the thiazolidin-4-one scaffold.

Formation of Benzothiazine Dioxides

The synthesis of benzothiazine dioxides often involves the cyclization of ortho-substituted benzenesulfonamides. A potential route utilizing Benzo nih.govechemcom.comdioxol-5-yl-methanesulfonyl chloride would involve its reaction with an ortho-haloaniline to form an N-(ortho-halophenyl)sulfonamide. Subsequent intramolecular cyclization, for example, through a copper-catalyzed Ullmann condensation or a palladium-catalyzed Buchwald-Hartwig amination, could then lead to the formation of the benzothiazine dioxide ring. The benzo nih.govechemcom.comdioxol-5-yl-methanesulfonyl group would be incorporated into the final heterocyclic structure. Research has shown that 2-iodobenzenesulfonamide can undergo reactions with ketone enolates to yield 2H-1,2-benzothiazine 1,1-dioxides, demonstrating the utility of sulfonamides in constructing this heterocyclic system. nih.gov

Introduction of the Benzonih.govechemcom.comdioxol-5-ylmethanesulfonyl Group into Complex Molecular Architectures

The Benzo nih.govechemcom.comdioxol-5-yl-methanesulfonyl group can be introduced into more complex molecules to modify their physicochemical and biological properties. The reaction of Benzo nih.govechemcom.comdioxol-5-yl-methanesulfonyl chloride with primary or secondary amines in existing complex molecules is a straightforward method to form a stable sulfonamide linkage. This strategy has been employed in the design of capsaicin (B1668287) analogues, where the amide bond was replaced by a sulfonamide bond, resulting in the synthesis of N-[(1,3-Benzodioxol-5-yl)methyl]benzenesulfonamide. nih.govresearchgate.net This bioisosteric replacement can lead to compounds with altered metabolic stability and receptor binding affinities.

The following table summarizes the key reactants and the resulting functional group incorporation:

Starting Material with Functional GroupReagentResulting Moiety
Primary or Secondary AmineBenzo nih.govechemcom.comdioxol-5-yl-methanesulfonyl chlorideN-substituted Benzo nih.govechemcom.comdioxol-5-yl-methanesulfonamide

Role in the Synthesis of Organoselenium Compounds

The direct role of Benzo nih.govechemcom.comdioxol-5-yl-methanesulfonyl chloride in the synthesis of organoselenium compounds is not well-established in the literature. However, sulfonate esters, which can be prepared from sulfonyl chlorides, are known to be good leaving groups in nucleophilic substitution reactions. periodicchemistry.comlibretexts.org This suggests a potential, albeit indirect, application.

A hypothetical synthetic route could involve the conversion of Benzo nih.govechemcom.comdioxol-5-yl-methanesulfonyl chloride to its corresponding sulfonate ester, for example, by reaction with an alcohol. This sulfonate ester could then potentially react with a selenium nucleophile, such as sodium selenide (B1212193) or a selenol, to form a C-Se bond, thereby introducing the benzo nih.govechemcom.comdioxol-5-ylmethyl group into an organoselenium compound. This approach would provide a pathway to novel organoselenium compounds containing the benzo nih.govechemcom.comdioxole scaffold. While direct evidence for this specific transformation is lacking, the known reactivity of sulfonate esters supports its feasibility.

Utility in Ligand Synthesis for Catalysis

There is currently a lack of specific research data on the application of Benzo researchgate.netekb.egdioxol-5-yl-methanesulfonyl chloride in the synthesis of ligands for catalytic processes. In principle, the sulfonyl chloride functional group can react with a variety of nucleophiles, such as amines, alcohols, and thiols, to form sulfonamides, sulfonates, and thioesters, respectively. This reactivity could theoretically be employed to incorporate the benzo researchgate.netekb.egdioxole scaffold into larger molecular frameworks designed as ligands for metal-catalyzed reactions.

The benzo researchgate.netekb.egdioxole unit, also known as methylenedioxyphenyl, is a common feature in natural products and pharmacologically active molecules. Its inclusion in a ligand structure could influence the steric and electronic properties of the resulting metal complex, potentially modulating its catalytic activity, selectivity, and stability. However, without specific examples or research findings, any discussion on its utility in this area remains speculative.

Precursor for Advanced Organic Materials

Similarly, the role of Benzo researchgate.netekb.egdioxol-5-yl-methanesulfonyl chloride as a precursor for advanced organic materials is not documented in the available scientific literature. The inherent properties of the benzodioxole ring system, such as its planarity and electron-donating nature, are features often sought in the design of organic electronic materials, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

The methanesulfonyl chloride group could serve as a reactive handle to polymerize or functionalize materials, incorporating the benzodioxole unit into a larger conjugated system. This could potentially influence the material's photophysical properties, charge transport characteristics, and solid-state packing. Nevertheless, the absence of published research in this specific area means that its applicability as a precursor for advanced organic materials has yet to be demonstrated.

Computational and Theoretical Chemistry Studies of Benzo 1 2 Dioxol 5 Yl Methanesulfonyl Chloride and Its Derivatives

Quantum Chemical Calculations

Quantum chemical calculations are fundamental tools in computational chemistry, offering deep insights into the electronic structure and properties of molecules. superfri.orgaps.org These methods allow for the simulation of chemical compounds at the atomic level, providing data that complements and sometimes precedes experimental findings. youtube.com

Density Functional Theory (DFT) and ab-initio methods are cornerstones of modern computational chemistry used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For molecules like Benzo nih.govresearchgate.netdioxol-5-YL-methanesulfonyl chloride, DFT, particularly with functionals like B3LYP, is effective for calculating stable geometries. acs.org These calculations would identify the key bond lengths, bond angles, and dihedral angles that define the molecule's shape.

Studies on related 1,3-benzodioxole (B145889) derivatives have successfully used DFT with basis sets such as 6-31G** and 6-311G** to obtain their most stable geometries. acs.org Similarly, for aromatic sulfonyl compounds, computational methods are used to establish the preferred orientation of the sulfonyl group relative to the aromatic ring, which is crucial for its reactivity and interactions. mdpi.com For Benzo nih.govresearchgate.netdioxol-5-YL-methanesulfonyl chloride, geometry optimization would likely reveal the precise spatial relationship between the planar benzodioxole ring system and the tetrahedral geometry around the sulfur atom of the methanesulfonyl chloride group.

Table 1: Key Structural Parameters Investigated via Geometry Optimization

Parameter Description
Bond Lengths The equilibrium distance between the nuclei of two bonded atoms (e.g., S=O, S-Cl, C-S).
Bond Angles The angle formed between three connected atoms (e.g., O=S=O, Cl-S-C).

| Dihedral Angles | The rotational angle between the plane of the benzodioxole ring and the C-S-Cl plane. |

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding a molecule's chemical reactivity and electronic properties. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability and reactivity. researchgate.net

A smaller energy gap generally implies higher molecular reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net In computational studies of piperonal-based chalcones, which also feature the benzodioxole ring, FMO analysis has been used to describe the electronic transition properties and reactivity. nih.govrsc.org For Benzo nih.govresearchgate.netdioxol-5-YL-methanesulfonyl chloride, the HOMO is expected to be localized primarily on the electron-rich benzo nih.govresearchgate.netdioxole ring, while the LUMO would likely be centered on the electron-withdrawing methanesulfonyl chloride moiety. The calculated HOMO-LUMO gap would provide a quantitative measure of its kinetic stability and its propensity to engage in chemical reactions.

Molecular Electrostatic Potential (MEP) is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP map provides a visual representation of the charge distribution on the molecular surface. mdpi.comrsc.org Regions of negative potential (typically colored red or yellow) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-deficient and are targets for nucleophiles. researchgate.net

For Benzo nih.govresearchgate.netdioxol-5-YL-methanesulfonyl chloride, an MEP analysis would likely show:

Negative Potential: Concentrated around the oxygen atoms of the dioxole group and the sulfonyl group, indicating these are sites for electrophilic interaction.

Positive Potential: Located around the hydrogen atoms and, significantly, on the sulfur atom of the sulfonyl chloride group. The highly positive potential on the sulfur atom makes it a prime target for nucleophilic attack, which is characteristic of the reactivity of sulfonyl chlorides. magtech.com.cn

This analysis helps in understanding how the molecule would interact with other reagents and biological targets. arxiv.org

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is the study of the different spatial arrangements (conformations) of a molecule that arise from rotation around single bonds. libretexts.org For a flexible molecule like Benzo nih.govresearchgate.netdioxol-5-YL-methanesulfonyl chloride, the orientation of the methanesulfonyl chloride group relative to the benzodioxole ring is of particular interest. Rotational spectroscopy studies on similar molecules like benzenesulfonamides have shown that weak intramolecular interactions can significantly influence conformational preferences. mdpi.com Computational analysis would involve mapping the potential energy surface by systematically rotating the C-S bond to identify the most stable conformers (energy minima) and the energy barriers between them.

Molecular Dynamics (MD) simulations could further extend this analysis by simulating the movement of the atoms over time. This would provide insights into the dynamic behavior of the molecule, its vibrational modes, and how it might change conformation in different environments, such as in solution.

Prediction of Spectroscopic Parameters (without reporting specific values)

Computational chemistry can predict various spectroscopic parameters, which is invaluable for interpreting experimental spectra. For Benzo nih.govresearchgate.netdioxol-5-YL-methanesulfonyl chloride, theoretical calculations can determine:

Vibrational Frequencies (IR/Raman): DFT calculations can predict the frequencies of molecular vibrations. These theoretical frequencies correspond to the absorption peaks in Infrared (IR) and Raman spectra, helping to assign specific peaks to the stretching or bending of particular bonds (e.g., S=O, S-Cl).

NMR Chemical Shifts: Quantum chemical methods can calculate the magnetic shielding of atomic nuclei (e.g., ¹H, ¹³C), which can be converted into NMR chemical shifts. These predicted shifts are crucial for assigning signals in experimental ¹H and ¹³C NMR spectra to specific atoms in the molecule. nih.gov

Such predictions are routinely used to confirm the structure of newly synthesized compounds by comparing theoretical spectra with experimental data. nih.govrsc.org

Studies on Intermolecular Interactions and Crystal Packing by Hirshfeld Surface Analysis

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. nih.gov This analysis maps the electron distribution of a molecule within its crystalline environment, providing a detailed picture of how molecules pack together. nih.gov

For a crystalline solid of Benzo nih.govresearchgate.netdioxol-5-YL-methanesulfonyl chloride, Hirshfeld analysis would reveal the nature and extent of various non-covalent interactions, such as:

Hydrogen Bonds: Although the molecule is not a strong hydrogen bond donor, weak C-H···O interactions are likely to be significant.

Halogen Bonds: Interactions involving the chlorine atom of the sulfonyl chloride group.

π-π Stacking: Interactions between the aromatic rings of adjacent molecules.

Table 2: Summary of Computational Chemistry Applications

Computational Method Information Gained Relevance to Benzo nih.govresearchgate.netdioxol-5-YL-methanesulfonyl chloride
DFT/Ab-initio Optimized molecular geometry, bond parameters. Predicts the 3D structure and stability.
FMO Analysis HOMO-LUMO energy gap, electron distribution. Assesses chemical reactivity and electronic properties.
MEP Analysis Maps of electrostatic potential. Identifies sites for nucleophilic and electrophilic attack.
Conformational Analysis Stable conformers and rotational energy barriers. Understands molecular flexibility and preferred shapes.

| Hirshfeld Surface Analysis | Intermolecular interactions in the solid state. | Explains crystal packing and solid-state properties. |

Theoretical Exploration of Non-Linear Optical Properties

While direct computational studies on the non-linear optical (NLO) properties of Benzo ipme.rursc.orgdioxol-5-YL-methanesulfonyl chloride are not extensively available in the current literature, theoretical explorations of structurally related compounds, such as benzodioxole and sulfonamide derivatives, provide a solid framework for understanding its potential NLO characteristics. Computational chemistry, particularly through Density Functional Theory (DFT), serves as a powerful tool for predicting and analyzing the NLO response of organic molecules. researchgate.netnih.gov

The NLO response in organic molecules is fundamentally linked to their electronic structure, often described by a donor-π-acceptor (D-π-A) framework. ipme.ru In such systems, an electron-donating group and an electron-accepting group are connected by a π-conjugated bridge, facilitating intramolecular charge transfer (ICT) upon excitation by an external electric field. ipme.rursc.org This charge transfer is a key mechanism leading to significant NLO properties. The magnitude of the NLO response is quantified by molecular parameters such as the dipole moment (μ), linear polarizability (α), and, most importantly, the first-order hyperpolarizability (β). researchgate.net A large hyperpolarizability value is indicative of a strong NLO response and is associated with the molecule's potential for applications in optoelectronic technologies like optical switching and signal processing. ipme.ruresearchgate.net

In the case of Benzo ipme.rursc.orgdioxol-5-YL-methanesulfonyl chloride, the benzodioxole moiety can act as an electron-donating group, while the methanesulfonyl chloride group (-SO₂Cl) is a strong electron-accepting group. This configuration suggests that the molecule possesses the essential electronic asymmetry for potential NLO activity.

Computational methodologies are crucial for predicting these NLO parameters. The Finite-Field (FF) method, implemented within DFT calculations, is a common approach to determine polarizabilities and hyperpolarizabilities. nih.govdtic.mil The choice of the exchange-correlation functional and the basis set is critical for the accuracy of these predictions. nih.govaip.org Functionals such as B3LYP, CAM-B3LYP, and M06-2X, combined with basis sets like 6-311G(d,p) or 6-311++G(d,p), are frequently employed to balance computational cost and accuracy in the study of organic NLO materials. researchgate.netnih.govnih.govnih.gov

To illustrate the typical NLO properties of related compounds, the following tables present theoretical data for representative benzodioxole and sulfonamide derivatives from computational studies. These values serve as a reference for the potential NLO response that could be expected from Benzo ipme.rursc.orgdioxol-5-YL-methanesulfonyl chloride.

Table 1: Calculated NLO Properties of a Representative Benzodioxole Derivative

ParameterValueUnit
Dipole Moment (μ)5.71Debye
Isotropic Polarizability (α)45.32 x 10⁻²⁴esu
First-Order Hyperpolarizability (β)12.87 x 10⁻³⁰esu

Data is hypothetical and based on typical values for similar compounds found in computational studies for illustrative purposes.

Table 2: Comparative NLO Data for a Sulfonamide Derivative and Urea

CompoundDipole Moment (μ) (Debye)Isotropic Polarizability (α) (x 10⁻²⁴ esu)First-Order Hyperpolarizability (β) (x 10⁻³⁰ esu)
Sulfonamide Schiff Base8.9552.1815.45
Urea (Reference)1.373.830.78

This table presents representative data to highlight the significantly higher NLO properties of functionalized organic molecules compared to a standard reference material like urea. Data is derived from findings on similar molecular structures in the literature. nih.gov

Theoretical investigations also involve the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical reactivity and its susceptibility to charge transfer. nih.govnih.gov A smaller HOMO-LUMO gap generally correlates with higher polarizability and a larger hyperpolarizability, suggesting a more pronounced NLO response. nih.gov

While experimental validation is essential, these computational approaches provide invaluable insights into the structure-property relationships that govern the NLO behavior of molecules like Benzo ipme.rursc.orgdioxol-5-YL-methanesulfonyl chloride. The strategic combination of electron-donating and electron-accepting moieties within its structure makes it a promising candidate for further theoretical and experimental investigation in the field of non-linear optics.

Advanced Characterization Methodologies for Benzo 1 2 Dioxol 5 Yl Methanesulfonyl Chloride Derivatives

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable tools for the detailed structural analysis of organic compounds. By probing the interaction of molecules with electromagnetic radiation, these techniques provide a wealth of information regarding the connectivity of atoms, the types of functional groups present, and the electronic environment within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies (¹H, ¹³C, Multinuclear)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for determining the structure of organic molecules in solution. For a compound like Benzo mdpi.comnih.govdioxol-5-yl-methanesulfonyl chloride, ¹H and ¹³C NMR would provide critical data.

¹H NMR: The proton NMR spectrum would reveal the chemical environment of each hydrogen atom. For the benzo mdpi.comnih.govdioxole moiety, characteristic signals for the aromatic protons and the methylene (B1212753) protons of the dioxole ring would be expected. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals would confirm the substitution pattern on the aromatic ring and the presence of the methanesulfonyl chloride group.

¹³C NMR: The carbon-13 NMR spectrum would show distinct signals for each unique carbon atom in the molecule, including the carbons of the benzene (B151609) ring, the dioxole methylene group, and the methanesulfonyl group. This provides a carbon map of the molecule, complementing the information from the proton NMR.

Multinuclear NMR: While less common for routine characterization, multinuclear NMR, such as ³³S NMR, could theoretically be used to probe the sulfur atom in the sulfonyl chloride group, providing direct information about its electronic environment.

A study on (E)-1-(Benzo[d] mdpi.comnih.govdioxol-5-yl)-5,6,6-trimethylhept-4-en-3-one, a derivative of benzo[d] mdpi.comnih.govdioxole, demonstrated the use of 1D and 2D NMR spectroscopy for its structural establishment. mdpi.com

Table 1: Expected ¹H NMR Data for Benzo mdpi.comnih.govdioxol-5-yl-methanesulfonyl Chloride Moiety

Protons Expected Chemical Shift (ppm) Multiplicity
Aromatic CH 6.8 - 7.5 m
O-CH₂-O ~6.0 s
CH₂-SO₂Cl ~4.5 - 5.0 s

Note: This is a generalized prediction. Actual values may vary depending on the solvent and other experimental conditions.

Table 2: Expected ¹³C NMR Data for Benzo mdpi.comnih.govdioxol-5-yl-methanesulfonyl Chloride Moiety

Carbon Atom Expected Chemical Shift (ppm)
Aromatic C 108 - 150
O-C-O ~148
O-CH₂-O ~102
CH₂-SO₂Cl 60 - 70

Note: This is a generalized prediction. Actual values may vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups in a molecule. The IR spectrum of Benzo mdpi.comnih.govdioxol-5-yl-methanesulfonyl chloride would be expected to show characteristic absorption bands for the sulfonyl chloride and the benzo mdpi.comnih.govdioxole groups.

Key expected vibrational frequencies include:

S=O stretching: Strong asymmetric and symmetric stretching vibrations for the sulfonyl chloride group, typically found in the regions of 1370-1335 cm⁻¹ and 1185-1165 cm⁻¹, respectively.

C-O-C stretching: Characteristic bands for the cyclic ether of the dioxole ring.

Aromatic C=C stretching: Bands in the 1600-1450 cm⁻¹ region.

C-H stretching: Aromatic and aliphatic C-H stretching vibrations.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation pattern. For Benzo mdpi.comnih.govdioxol-5-yl-methanesulfonyl chloride, with a molecular formula of C₈H₇ClO₄S, the expected molecular weight is approximately 234.66 g/mol . synblock.com

High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition. The fragmentation pattern observed in the mass spectrum would be characteristic of the molecule's structure, likely showing losses of SO₂, Cl, and fragmentation of the benzo mdpi.comnih.govdioxole ring. This information is crucial for confirming the identity of the compound. For instance, the structure of (E)-1-(Benzo[d] mdpi.comnih.govdioxol-5-yl)-5,6,6-trimethylhept-4-en-3-one was established with the aid of high-resolution mass spectrometry. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like Benzo mdpi.comnih.govdioxol-5-yl-methanesulfonyl chloride are expected to exhibit characteristic absorption bands in the UV region, arising from π-π* transitions of the benzene ring. The position and intensity of these absorption maxima can be influenced by the substituents on the aromatic ring. A study on (E)-1-(Benzo[d] mdpi.comnih.govdioxol-5-yl)-3-([2,2′-bithiophen]-5-yl)prop-2-en-1-one, a compound with a similar benzo[d]dioxol substituent, showed a major absorption band in the visible region at 400 nm, which was assigned to π-π* transitions. nih.gov

X-ray Crystallography for Solid-State Structural Analysis

For example, the crystal structure of (±)-3-[(benzo[d] mdpi.comnih.govdioxol-5-yl)methyl]-2-(3,4,5-trimethoxyphenyl)-1,3-thiazolidin-4-one, a related compound, was determined by X-ray diffraction. nih.govnih.gov The analysis revealed details about the planarity of the thiazolidine (B150603) and 1,3-benzodioxole (B145889) rings and the dihedral angles between the different ring systems. nih.govnih.gov This level of detail is invaluable for understanding intermolecular interactions in the solid state.

Table 3: Illustrative Crystal Data for a Benzo[d] mdpi.comnih.govdioxole Derivative

Parameter Value
Crystal system Monoclinic
Space group P2₁/c
a (Å) 15.3098 (11)
b (Å) 14.3677 (12)
c (Å) 8.6546 (3)
β (°) 97.429 (4)
V (ų) 1887.7 (2)
Z 4

Data from the crystal structure of (±)-3-[(benzo[d] mdpi.comnih.govdioxol-5-yl)methyl]-2-(3,4,5-trimethoxyphenyl)-1,3-thiazolidin-4-one. nih.gov

Thermal Analysis Methods for Decomposition Behavior Studies

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to study the thermal stability and decomposition behavior of compounds.

TGA: This technique measures the change in mass of a sample as a function of temperature. For a Benzo mdpi.comnih.govdioxol-5-yl-methanesulfonyl chloride derivative, TGA would indicate the temperature at which it begins to decompose and the extent of mass loss at different stages.

DSC: This method measures the heat flow into or out of a sample as it is heated or cooled. DSC can be used to determine melting points, glass transitions, and to study the energetics of decomposition processes.

The thermal decomposition behavior of a novel organoselenium compound incorporating a benzo[d] mdpi.comnih.govdioxole subunit was studied by thermogravimetric analysis, highlighting the application of this method in characterizing such derivatives. researchgate.net

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic techniques are indispensable in the synthesis and analysis of Benzo sielc.commdpi.comdioxol-5-YL-methanesulfonyl chloride and its derivatives. These methods are crucial for monitoring reaction progress, assessing the purity of intermediate and final products, and for the preparative isolation of target compounds. The primary techniques employed include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC).

High-Performance Liquid Chromatography (HPLC)

HPLC is a premier technique for the purity assessment of sulfonyl chloride derivatives due to its high resolution and sensitivity. Reversed-phase HPLC (RP-HPLC) is the most common modality, utilizing a non-polar stationary phase and a polar mobile phase.

Purity Assessment: For compounds structurally related to Benzo sielc.commdpi.comdioxol-5-YL-methanesulfonyl chloride, RP-HPLC methods provide excellent separation of the main compound from starting materials, by-products, and degradation products. researchgate.net The highly reactive nature of the sulfonyl chloride group necessitates robust analytical methods to ensure accurate quantification. researchgate.net A typical setup involves a C18 column with a mobile phase consisting of acetonitrile (B52724) and water, often with an acid additive like phosphoric or trifluoroacetic acid to improve peak shape. sielc.comgoogle.com Detection is commonly achieved using an ultraviolet (UV) or a Diode-Array Detector (DAD), which allows for the spectral identification of separated components. google.com Gradient elution, where the mobile phase composition is changed over time, is frequently used to resolve complex mixtures. google.com

The following table summarizes typical HPLC conditions used for the analysis of related sulfonyl chloride compounds, which can be adapted for Benzo sielc.commdpi.comdioxol-5-YL-methanesulfonyl chloride derivatives.

ParameterCondition 1Condition 2Condition 3
Stationary Phase (Column) Waters XBridge C18 google.comNewcrom R1 sielc.comACOSMOSIL C18-MS-II patsnap.com
Mobile Phase Water and Acetonitrile (gradient) google.comAcetonitrile, Water, Phosphoric Acid sielc.comAcetonitrile and Phosphate Buffer patsnap.com
Detector DAD google.comUV sielc.comUV patsnap.com
Flow Rate Not SpecifiedNot Specified1 mL/min patsnap.com
Application Purity of Methanesulfonyl chloride google.comAnalysis of Benzenesulfonyl chloride sielc.comPurity of Pyridine-3-sulfonyl chloride patsnap.com

Isolation: Preparative HPLC, which uses larger columns and higher flow rates, can be scaled up from analytical methods to isolate high-purity batches of Benzo sielc.commdpi.comdioxol-5-YL-methanesulfonyl chloride derivatives for further research and characterization. sielc.com

Gas Chromatography (GC)

Gas Chromatography, particularly when coupled with a Mass Spectrometry (MS) detector (GC-MS), is a powerful tool for the analysis of volatile or semi-volatile derivatives. While the direct analysis of highly reactive sulfonyl chlorides by GC can be challenging, it is suitable for analyzing their more stable derivatives or for identifying impurities. nih.gov For instance, GC-MS has been effectively used to identify benzophenone (B1666685) derivatives formed from the acid hydrolysis of related compounds, demonstrating its utility in structural confirmation. nih.gov A typical GC method involves a capillary column, such as a TG-5SILMS, with helium as the carrier gas and a programmed temperature gradient to ensure the separation of components with different boiling points. mdpi.com

Thin-Layer Chromatography (TLC)

TLC is a simple, rapid, and cost-effective technique widely used for both qualitative analysis and small-scale preparative isolation. amazonaws.comresearchgate.net

Reaction Monitoring: In the synthesis of Benzo sielc.commdpi.comdioxol-5-YL-methanesulfonyl chloride derivatives, TLC is routinely used to monitor the progress of a reaction. mdpi.comnih.gov By spotting the reaction mixture on a silica (B1680970) gel plate alongside the starting materials, one can observe the consumption of reactants and the formation of the product. chemistryhall.com The choice of eluent (mobile phase) is critical for achieving good separation; common solvent systems for benzodioxole derivatives include mixtures of hexanes and ethyl acetate (B1210297) or diethyl ether. mdpi.comnih.govnajah.edu The separated spots are typically visualized under UV light. mdpi.com

The following table details examples of TLC systems used for monitoring reactions of related compounds.

Stationary PhaseMobile Phase (Eluent)VisualizationApplication
Silica Gel 60 F254 mdpi.comHexane:Diethyl Ether (4:6) mdpi.comUV Light (254 nm) mdpi.comMonitoring aldol (B89426) addition of a benzodioxole derivative mdpi.com
Silica Gel GF nih.gov10% Ethyl Acetate/Hexane nih.govUV Lamp nih.govMonitoring preparation of dihydroquinolines nih.gov
Not Specifiedn-hexane:ethyl acetate (3:2) najah.eduNot SpecifiedMonitoring carboxamide formation najah.edu

Isolation: For small-scale purification, preparative TLC (pTLC) is a valuable method. The crude product is applied as a band onto a thicker silica plate, which is then developed. researchgate.net After development, the band corresponding to the desired compound is identified (usually under UV light), scraped from the plate, and the compound is extracted from the silica gel using a suitable solvent like methanol (B129727) or ethyl acetate. researchgate.net This technique is often used in the early stages of research to obtain pure samples for spectroscopic analysis. researchgate.net For larger quantities, the separation parameters determined by TLC are often used to develop methods for flash column chromatography. najah.eduworldresearchersassociations.com

Future of Benzo chemsoc.org.cnnbinno.comdioxol-5-YL-methanesulfonyl Chloride: A Horizon Scan of Chemical Research

Benzo chemsoc.org.cnnbinno.comdioxol-5-YL-methanesulfonyl chloride, a specialized sulfonyl chloride derivative, stands at a crossroads of innovation in chemical synthesis and material science. While its current applications are specific, emerging research avenues are poised to expand its utility and improve its production. This article explores the future directions and burgeoning research areas centered on this compound, focusing on sustainable synthesis, catalytic applications, advanced manufacturing platforms, theoretical modeling, and its development as a novel chemical tool.

Q & A

Q. What are the recommended synthetic routes for Benzo[1,3]dioxol-5-YL-methanesulfonyl chloride in laboratory settings?

The compound can be synthesized via reactions involving acid chlorides and sulfonylation agents. For example, derivatives of benzo[1,3]dioxol-5-yl groups are often prepared by reacting appropriate precursors (e.g., benzo[1,3]dioxol-5-ylmethanol) with methanesulfonyl chloride in the presence of a base like triethylamine to neutralize HCl byproducts . Care must be taken to avoid side reactions such as dimerization, which can occur under uncontrolled conditions; reaction temperature and stoichiometry are critical variables .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^13C NMR confirm the aromatic protons of the benzo[1,3]dioxolyl group and the methanesulfonyl moiety.
  • Infrared (IR) Spectroscopy: Peaks near 1350–1300 cm1^{-1} (S=O stretching) and 1170 cm1^{-1} (C-O-C stretching) are diagnostic .
  • Mass Spectrometry (MS): Molecular ion peaks and fragmentation patterns validate the molecular weight and functional groups .

Q. What safety precautions are essential when handling this compound in laboratory experiments?

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation: Work in a fume hood to avoid inhalation of vapors.
  • First Aid: In case of skin contact, wash immediately with soap and water; for eye exposure, rinse with water for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How can researchers address contradictory anticonvulsant activity data in different seizure models for derivatives of this compound?

Contradictions in activity (e.g., high protection in MES tests but low efficacy in scPTZ models) often arise from structural variations. For instance:

  • MES Activity: Requires a semicarbazide or open-chain substituent (e.g., compound II in achieved 100% MES protection).
  • scPTZ Activity: Favors cyclic structures like 2-pyrroline derivatives (e.g., compound III showed 100% scPTZ protection) .
    Methodology: Perform systematic Structure-Activity Relationship (SAR) studies to hybridize pharmacophores (e.g., combining semicarbazide and pyrroline moieties) and evaluate in dual seizure models .

Q. What computational tools are effective for analyzing the crystal structure of this compound derivatives?

  • SHELX Suite: For refining small-molecule crystal structures, especially when high-resolution data are available. SHELXL is widely used for precise bond-length and angle calculations .
  • Mercury CSD: Visualizes crystal packing, hydrogen-bonding networks, and void spaces. Its Materials Module enables comparison of intermolecular interactions across derivatives .
  • Docking Software: Tools like AutoDock or Schrödinger can model interactions with biological targets (e.g., sodium channels in anticonvulsant studies) .

Q. How can ligand-based drug design principles be applied to optimize the anticonvulsant profile of this compound derivatives?

  • Pharmacophore Hybridization: Merge structural features from active analogs (e.g., stiripentol) with the benzo[1,3]dioxolyl core. For example, introduce a thiazolidinone ring to enhance bioavailability and target binding .
  • Bioisosteric Replacement: Replace the methanesulfonyl group with sulfonamide or sulfonic acid groups to modulate polarity and blood-brain barrier penetration.
  • In Silico Screening: Use tools like MOE or GOLD to predict binding affinities to epilepsy-related targets (e.g., GABA receptors) before synthesis .

Q. What experimental strategies mitigate low yield or purity during the synthesis of this compound?

  • Purification: Use column chromatography with ethyl acetate/hexane gradients to separate the product from dimerized byproducts .
  • Reaction Monitoring: Employ TLC or HPLC to track reaction progress and optimize stopping points.
  • Temperature Control: Maintain temperatures below 0°C during sulfonylation to suppress side reactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.